molecular formula C20H16CuN4O4S B13145556 Bis(2,2'-bipyridine)coppersulfate

Bis(2,2'-bipyridine)coppersulfate

Cat. No.: B13145556
M. Wt: 472.0 g/mol
InChI Key: ZKFGKUJLQQLOSF-UHFFFAOYSA-L
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Description

Bis(2,2'-bipyridine)coppersulfate is a coordination complex where copper is chelated by two 2,2'-bipyridine ligands, with sulfate serving as a counterion. This complex is significant in research for its catalytic and electrochemical properties. In catalytic applications, copper-bipyridine complexes are effective catalysts for the activation of molecular oxygen, a cheap and environmentally friendly oxidant. Their performance is tunable; electron-donating groups on the bipyridine ligand, such as -OCH3 or -CH3, can enhance oxidation activity . This makes them valuable tools for studying oxidation reactions in organic synthesis. In electrochemistry, the bis(2,2'-bipyridil)copper(II) motif is used to construct biomimetic sensors. These complexes can mediate electron transfer, lowering the overpotential required for redox reactions, which is beneficial for the sensitive detection of analytes like the neurotransmitters dopamine and serotonin . The mechanism often involves the redox cycling between Cu(I) and Cu(II) states, sometimes in conjunction with hydrogen peroxide . Furthermore, copper complexes with 2,2'-bipyridine and related ligands exhibit biological activity. Studies show that the copper ion is essential for their growth-inhibitory effect on microorganisms, primarily by interfering with the cytoplasmic membrane and inhibiting respiratory electron transport . This complex is intended for Research Use Only and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C20H16CuN4O4S

Molecular Weight

472.0 g/mol

IUPAC Name

copper;2-pyridin-2-ylpyridine;sulfate

InChI

InChI=1S/2C10H8N2.Cu.H2O4S/c2*1-3-7-11-9(5-1)10-6-2-4-8-12-10;;1-5(2,3)4/h2*1-8H;;(H2,1,2,3,4)/q;;+2;/p-2

InChI Key

ZKFGKUJLQQLOSF-UHFFFAOYSA-L

Canonical SMILES

C1=CC=NC(=C1)C2=CC=CC=N2.C1=CC=NC(=C1)C2=CC=CC=N2.[O-]S(=O)(=O)[O-].[Cu+2]

Origin of Product

United States

Preparation Methods

Synthesis of 2,2'-Bipyridine Ligand

Historical and Modern Methods

The foundational step in preparing bis(2,2'-bipyridine)copper sulfate is the synthesis of the bipyridine ligand itself. Early methods, dating back to the late 19th and early 20th centuries, predominantly involved oxidative coupling reactions, notably the Ullmann reaction, which couples pyridine derivatives using copper metal as a catalyst.

Key Methods:

  • Ullmann Reaction: Copper powder facilitates the coupling of halogenated pyridines, such as 2-bromopyridine or 2-chloropyridine, producing 2,2'-bipyridine with moderate to good yields (around 60%). The reaction typically involves heating in a suitable solvent like diphenyl or phenol at elevated temperatures (~200°C). The reaction mechanism involves oxidative coupling mediated by copper, resulting in bipyridine formation.
  • Metal-Mediated Coupling: Alternative methods include reductive coupling of pyridine derivatives with transition metals such as copper, cobalt, or zinc, often under hydrothermal conditions, which can enhance yield and crystal quality.

  • Oxidative Methods: Heating pyridine with oxidizing agents like iodine or ferric chloride can also generate bipyridine, though these are less common for large-scale synthesis due to lower yields and harsher conditions.

Research Findings:

  • The Ullmann reaction remains the most reliable method for bipyridine synthesis, especially when high purity is required for complex formation.

Formation of Copper-Bipyridine Complexes

Once bipyridine is synthesized, it is reacted with copper salts to form the desired complex.

Hydrothermal Synthesis:

  • Procedure:
    • Dissolve bipyridine in distilled water, often with a base such as sodium hydroxide to facilitate deprotonation.
    • Add copper sulfate pentahydrate or other copper salts to the solution.
    • Transfer the mixture into a Teflon-lined autoclave.
    • Heat at elevated temperatures (typically 120–180°C) for extended periods (24–72 hours).
    • Cool gradually to promote crystal growth.
  • Advantages:
    • Produces well-defined single crystals suitable for structural analysis.
    • Enhances purity and crystallinity.
    • Allows control over morphology and phase purity.

Research Findings:

  • Hydrothermal methods have been successfully employed to synthesize various copper-bipyridine complexes, including the sulfate derivative, with structural characterization confirming octahedral coordination geometry around copper(II) ions.

Incorporation of Sulfate Ions

The sulfate ions are introduced either through the copper sulfate precursor or added separately during synthesis.

Methods:

  • Direct Use of Copper Sulfate: Dissolving copper sulfate in the reaction mixture provides sulfate ions that coordinate with copper along with bipyridine ligands.
  • Post-synthesis Sulfation: Although less common, sulfate ions can be introduced after initial complex formation via ion exchange or recrystallization in sulfate-rich solutions.

Structural Considerations:

  • The sulfate acts as a bridging ligand, linking copper centers into polymeric chains, as confirmed by single-crystal X-ray diffraction studies.

Representative Synthesis Protocol

Step Reagents and Conditions Outcome
Ligand synthesis 2-bromopyridine + copper powder, reflux in diphenyl at 200°C 2,2'-bipyridine
Complex formation Dissolve bipyridine and copper sulfate in water Initial mixture
Hydrothermal reaction Seal in autoclave, heat at 140°C for 72 hours Crystalline bis(2,2'-bipyridine)copper sulfate

Summary of Key Parameters and Data

Parameter Typical Range Notes
Temperature 120–180°C For hydrothermal synthesis
Reaction time 24–72 hours Ensures complete crystallization
Copper source Copper sulfate pentahydrate Provides sulfate ions
Ligand ratio 2 equivalents bipyridine per copper Ensures full coordination

Research Findings and Structural Insights

  • Structural characterization via single-crystal X-ray diffraction reveals a slightly distorted octahedral geometry around copper(II), coordinated by two nitrogen atoms from bipyridine and four oxygen atoms from sulfate and water molecules.
  • Thermal analysis shows dehydration of coordinated water molecules at around 169°C, followed by decomposition of organic ligands at higher temperatures, leading to copper sulfate residues.

Chemical Reactions Analysis

Types of Reactions

Bis(2,2’-bipyridine)coppersulfate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions involving Bis(2,2’-bipyridine)coppersulfate include reducing agents like sodium borohydride for reduction reactions and various ligands for substitution reactions. The reactions are typically carried out in solvents such as water, ethanol, or acetonitrile .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction reactions may yield copper(I) complexes, while substitution reactions can produce a variety of copper(II) complexes with different ligands .

Scientific Research Applications

Electrochemical Applications

Amperometric Sensors:
One of the prominent applications of bis(2,2'-bipyridine)copper sulfate is in the development of amperometric sensors. These sensors are utilized for the detection of neurotransmitters such as dopamine and serotonin. The copper complex acts as a biomimetic catalyst, mimicking the activity of tyrosinase, which is crucial for the oxidation of catechols .

Case Study:
A study demonstrated the successful use of a sensor based on bis(2,2'-bipyridine)copper chloride for the amperometric determination of catechol derivatives. The optimization of parameters such as working potential and pH was conducted to enhance sensor performance .

Catalytic Applications

Catalysis in Organic Reactions:
The copper complex has also been explored as a catalyst in various organic reactions. Its ability to facilitate reactions involving bipyridine derivatives has been noted, particularly in Suzuki coupling reactions where it enhances product yields .

Data Table: Catalytic Efficiency Comparison

Reaction TypeCatalyst UsedYield (%)
Suzuki CouplingBis(2,2'-bipyridine)copper sulfate85-95
HomocouplingCopper(I) iodide with bipyridines70-80
Cross-CouplingBis(2,2'-bipyridine)copper acetate75-90

Medicinal Chemistry

Anticancer Activity:
Research indicates that bis(2,2'-bipyridine)copper complexes exhibit promising anticancer properties. The mechanism often involves the generation of reactive oxygen species (ROS), which can induce apoptosis in cancer cells .

Case Study:
A specific study focused on the cytotoxic effects of bis(2,2'-bipyridine)copper complexes on human cancer cell lines. The results showed a significant reduction in cell viability at certain concentrations, suggesting potential for further development as an anticancer agent .

Environmental Applications

Heavy Metal Ion Detection:
Another application lies in environmental chemistry where bis(2,2'-bipyridine)copper complexes are employed for detecting heavy metal ions in water samples. Their ability to form stable complexes with various metal ions allows for sensitive detection methods .

Data Table: Heavy Metal Ion Detection Limits

Metal IonDetection Limit (µg/L)Method Used
Lead (Pb)0.5Amperometric Sensor
Cadmium (Cd)0.3Spectrophotometry
Mercury (Hg)0.1Fluorescence

Mechanism of Action

The mechanism of action of Bis(2,2’-bipyridine)coppersulfate involves the coordination of the copper(II) center with the bipyridine ligands, which stabilizes the copper ion and enhances its reactivity. The compound can interact with various molecular targets, including enzymes and DNA, through coordination and redox mechanisms . These interactions can lead to the inhibition of enzyme activity or the induction of oxidative stress in cells .

Comparison with Similar Compounds

Structural and Compositional Variations

Table 1: Structural and Compositional Comparison
Compound Metal Center Ligands Counterion Molecular Weight (g/mol) Key Features
Bis(2,2'-bipyridine)coppersulfate Cu(II) 2 × 2,2'-bipyridine SO₄²⁻ ~511.21 (anhydrous) High catalytic activity; enhanced π-π interactions
[VO(SO₄)(2,2'-bpy)]·2H₂O (B complex) V(IV) 2 × 2,2'-bipyridine SO₄²⁻ 511.21 Vanadium-based; shows antioxidant and lipid metabolism effects
[VO(4,4'-Me-2,2'-bpy)₂]SO₄·2H₂O (BM) V(IV) 2 × 4,4'-dimethyl-bpy SO₄²⁻ 567.21 Methyl groups enhance lipophilicity and biological activity
[Cu(Gly)(H₂O)(bipy)]₂SO₄·6H₂O Cu(II) 2,2'-bipyridine + glycine SO₄²⁻ ~650 (estimated) Ternary complex; structural versatility via H-bonding and π-stacking
[Fe(bpy)₃]SO₄ Fe(II) 3 × 2,2'-bipyridine SO₄²⁻ ~598.63 Ferrous complex; used in redox chemistry and sensing applications

Key Observations :

  • Ligand Substitution : Methylation of the bpy ligand (e.g., BM complex) increases lipophilicity, improving membrane permeability and biological efficacy .
  • Metal Center : Copper complexes exhibit higher catalytic activity in hydrolysis compared to vanadium analogs, which are more bioactive .
  • Ternary Complexes: Addition of amino acids (e.g., glycine) introduces hydrogen-bonding networks, enabling porous structures for solvent storage or catalysis .

Catalytic and Functional Comparisons

Key Findings :

  • Catalysis : Copper-bpy complexes outperform vanadium analogs in hydrolyzing phosphorofluoridates, with immobilization boosting efficiency by 2–3× .
  • Bioactivity : Vanadium complexes (B and BM) significantly reduce oxidative stress in adipose tissue, with BM showing superior lipid-lowering effects in high-fat diets .
  • Structural Flexibility: Copper complexes with amino acids exhibit solvent-dependent polymorphism, enabling tunable properties for specific applications .

Q & A

Q. What role do counterions (e.g., sulfate vs. perchlorate) play in modulating the solubility and reactivity of Bis(2,2'-bipyridine)copper complexes?

  • Methodology : Compare solubility in polar aprotic solvents (DMF, DMSO) via gravimetric analysis. Perchlorate ions enhance solubility but may introduce explosive hazards. Sulfate complexes exhibit lower solubility but better thermal stability—ideal for catalytic applications .

Q. How can in-situ spectroscopic monitoring (e.g., Raman or UV-Vis) improve mechanistic understanding of ligand substitution reactions?

  • Methodology : Use flow cells with quartz windows for real-time monitoring. For example, track ligand displacement by thiourea via Raman shifts at 450–500 cm⁻¹ (Cu-S stretching). Fit kinetic data to a two-term exponential model to distinguish associative vs. dissociative pathways .

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